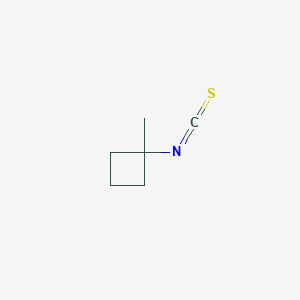
1-Isothiocyanato-1-methylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isothiocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylcyclobutane ring.
作用機序
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases .
Mode of Action
Isothiocyanates, in general, are known to interact with their protein targets, leading to changes in cellular processes .
Biochemical Pathways
Isothiocyanates are known to affect various pathways, including those involved in stress response, redox homeostasis, and inflammation resolution .
Result of Action
High concentrations of isothiocyanates are known to cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
生化学分析
Biochemical Properties
They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Cellular Effects
Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis . They can induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . High concentrations of isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This comprehensive and long-lasting protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and effects on heat shock proteins .
Temporal Effects in Laboratory Settings
A more sustainable synthesis of isothiocyanates has been reported, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 1-Isothiocyanato-1-methylcyclobutane in animal models. Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis .
Metabolic Pathways
Isothiocyanates are derived from glucosinolate precursors, which are abundant in cruciferous vegetables .
Transport and Distribution
Isothiocyanates are known to interact with numerous protein targets .
Subcellular Localization
Isothiocyanates are known to interact with numerous protein targets, which could potentially influence their subcellular localization .
準備方法
The synthesis of 1-Isothiocyanato-1-methylcyclobutane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. One common method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions . Another approach utilizes molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium for the desulfurization step . These methods are advantageous due to their simplicity, cost-effectiveness, and environmental friendliness.
化学反応の分析
1-Isothiocyanato-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming adducts with compounds like aldehydes and ketones.
Oxidation and Reduction:
科学的研究の応用
1-Isothiocyanato-1-methylcyclobutane has several applications in scientific research:
類似化合物との比較
1-Isothiocyanato-1-methylcyclobutane can be compared with other isothiocyanates such as:
Sulforaphane: Found in cruciferous vegetables, known for its potent anticancer and antioxidant properties.
Phenethyl isothiocyanate: Exhibits strong chemopreventive effects and is studied for its role in cancer therapy.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Derived from Moringa, known for its diverse bioactivities.
The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in various fields.
特性
IUPAC Name |
1-isothiocyanato-1-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKJUDYTCHFOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2636123.png)
![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)
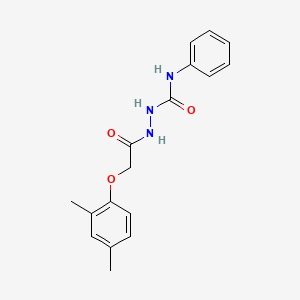
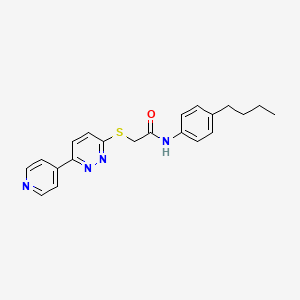
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2636129.png)
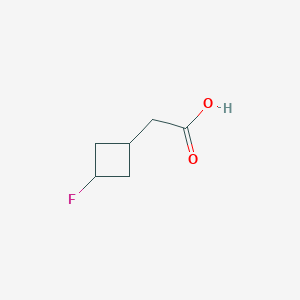
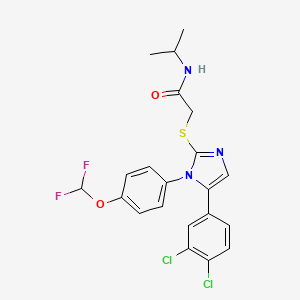
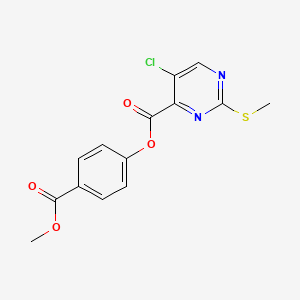
![4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2636135.png)
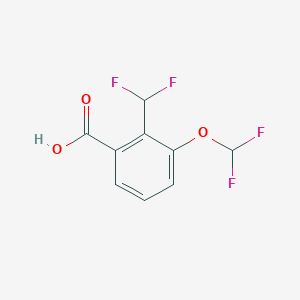
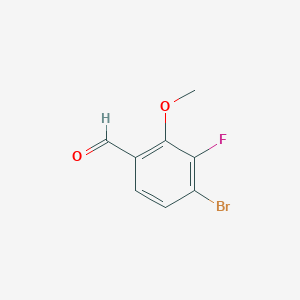
![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)
![N-(4-bromophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2636145.png)
![N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2636146.png)
